molecular formula C5H4F3N3O2 B1333368 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole CAS No. 27116-80-9

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1333368
CAS No.: 27116-80-9
M. Wt: 195.1 g/mol
InChI Key: MZVQCTATYLWIQA-UHFFFAOYSA-N
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Description

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is an organic compound with the molecular formula C6H4F3N3O2. It is a pyrazole derivative characterized by the presence of a trifluoromethyl group, a nitro group, and a methyl group attached to the pyrazole ring.

Mechanism of Action

Preparation Methods

The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the nitration of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound along with some by-products that can be separated through purification techniques such as recrystallization .

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents such as ethanol or dichloromethane, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and chemical compounds.

    Biology: In biological research, the compound is used to study the effects of trifluoromethyl and nitro groups on biological systems. It can serve as a model compound for investigating the interactions of these functional groups with biological molecules.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical structure may impart desirable pharmacological properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

    Industry: In the industrial sector, the compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Comparison with Similar Compounds

5-Methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVQCTATYLWIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379554
Record name 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27116-80-9
Record name 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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